molecular formula C11H20N2OS B6616008 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- CAS No. 1341681-67-1

2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-

Cat. No. B6616008
CAS RN: 1341681-67-1
M. Wt: 228.36 g/mol
InChI Key: KCRZISXAEVQFJF-UHFFFAOYSA-N
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Description

2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- (2-TCTA) is an organosulfur compound that has a wide range of applications in the scientific and medical fields. It has been used in various studies to investigate the biochemical and physiological effects of compounds on living organisms.

Scientific Research Applications

2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- has been studied for its potential use in a variety of scientific and medical applications. It has been used to investigate the biochemical and physiological effects of compounds on living organisms. It has also been used in studies to investigate the effects of drugs on the central nervous system, and to investigate the pharmacological properties of compounds. Additionally, 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- has been used in studies to investigate the mechanisms of action of drugs, and to investigate the effects of drugs on the cardiovascular system.

Mechanism of Action

2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- is thought to act as a ligand for certain receptors in the body, such as the serotonin 5-HT2A receptor. It is believed to interact with these receptors to produce a range of effects, such as the regulation of neurotransmitter release and the modulation of signal transduction pathways.
Biochemical and Physiological Effects
2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. Additionally, it has been shown to have antidepressant, anxiolytic, and anticonvulsant effects. It has also been shown to have sedative and antinociceptive effects.
Advantages and Limitations for Laboratory Experiments
2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. Additionally, it has a wide range of applications in the scientific and medical fields. However, 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- also has some limitations. For example, it is difficult to synthesize in large quantities, and its effects on living organisms are not yet fully understood.

Future Directions

There are a number of potential future directions for research on 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-. These include further investigation of its mechanism of action, further exploration of its biochemical and physiological effects, and further investigation of its potential applications in the scientific and medical fields. Additionally, further research could be conducted to investigate the potential of 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- as an anti-inflammatory agent, a neuroprotective agent, an antidepressant, an anxiolytic, and an anticonvulsant. Finally, further research could be conducted to investigate the potential of 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- as a drug delivery system.

Synthesis Methods

2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- can be synthesized by reacting thiophenecarboxylic acid with 2-chloro-N-(1-aminomethyl)cyclopentanone in the presence of a base such as sodium hydroxide. This reaction produces 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- as the main product, with minor amounts of other compounds. The reaction is typically performed in aqueous solution at room temperature.

properties

IUPAC Name

N-[1-(aminomethyl)cyclopentyl]thiolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OS/c12-8-11(5-1-2-6-11)13-10(14)9-4-3-7-15-9/h9H,1-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRZISXAEVQFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)NC(=O)C2CCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167412
Record name 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-

CAS RN

1341681-67-1
Record name 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341681-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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